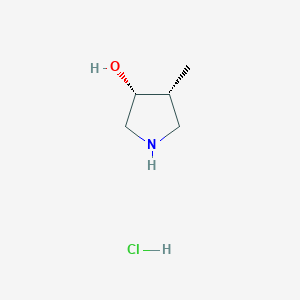

cis-4-Methylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-4-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGDUJNLVSIES-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-43-8 | |

| Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: cis-4-Methylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds. Medicine: The compound is used in the development of drugs targeting neurological disorders and other medical conditions. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The specific mechanism of action depends on the context in which it is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : cis-4-Methylpyrrolidin-3-ol hydrochloride

- CAS Registry Number : 265108-43-8

- Molecular Formula: C₆H₁₂ClNO (base), C₁₀H₂₄Cl₂N₂O₂ (as listed in supplier data)

- Molecular Weight : 275.21 g/mol

- Structural Features : A five-membered pyrrolidine ring with a hydroxyl (-OH) group at position 3, a methyl (-CH₃) group at position 4 (cis configuration), and a hydrochloride salt form.

Comparison with Structural Analogs

The following table and analysis compare cis-4-Methylpyrrolidin-3-ol hydrochloride with structurally related pyrrolidine and piperidine derivatives.

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Core Ring Differences :

- Pyrrolidine vs. Piperidine/Azepane :

- The pyrrolidine ring (5-membered) in cis-4-Methylpyrrolidin-3-ol hydrochloride offers conformational rigidity compared to the larger piperidine (6-membered) and azepane (7-membered) analogs. This impacts binding affinity in drug-receptor interactions .

- Fluorination Effects :

- The cis-3-Fluoro-4-methoxypyrrolidine hydrochloride introduces a fluorine atom, enhancing metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Substituent Modifications :

- Methyl vs. Trifluoromethyl Groups :

- The cis-4-Methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride replaces the hydroxyl group with a trifluoromethyl (-CF₃) group, significantly altering electronic properties and acidity (pKa) .

- Carbamate Protection :

- The trans-Benzyl carbamate derivative introduces a protective group, enabling selective functionalization in multi-step syntheses .

Chirality and Stereochemistry: The cis configuration in the parent compound and analogs ensures stereochemical control, critical for enantioselective synthesis.

Biological Activity

Cis-4-Methylpyrrolidin-3-ol hydrochloride is a compound derived from pyrrolidine, characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 137.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a modulator in various biochemical pathways.

The compound appears as a white to yellow solid and is soluble in water due to its hydrochloride form. The structural specificity of cis-4-Methylpyrrolidin-3-ol hydrochloride contributes to its unique biological properties compared to other pyrrolidine derivatives.

Neuroprotective Effects

Research indicates that cis-4-Methylpyrrolidin-3-ol hydrochloride may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several studies. For instance, it has been shown to enhance neuronal survival under conditions that typically induce cell death, such as hypoxia and oxidative stress .

Modulation of Enzyme Activity

The compound has been investigated for its role in modulating enzyme activity, particularly in the context of neuronal nitric oxide synthase (nNOS). Studies suggest that it may influence the activity of nNOS, which is crucial for maintaining cerebral blood flow and protecting against ischemic damage . The binding affinity and selectivity of cis-4-Methylpyrrolidin-3-ol hydrochloride for nNOS have been explored, with findings indicating significant potency compared to other compounds in its class .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of cis-4-Methylpyrrolidin-3-ol hydrochloride is essential for optimizing its biological activity. The presence of the hydroxyl group significantly enhances its binding affinity to target proteins, while the methyl group appears to contribute to its overall stability and pharmacological properties .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| cis-4-Methylpyrrolidin-3-ol hydrochloride | 265108-43-8 | Isomeric form with potential neuroprotective effects |

| (S)-3-Methylpyrrolidin-3-ol hydrochloride | 84819407 | Different stereochemistry; varied biological effects |

| (3S,4S)-4-Methylpyrrolidin-3-ol Hydrochloride | 265108-42-7 | Stereoisomer relevant for specific biological activity |

Case Studies

Several case studies have documented the therapeutic potential of cis-4-Methylpyrrolidin-3-ol hydrochloride:

- Neuroprotection in Animal Models : In a study involving animal models of cerebral ischemia, administration of the compound resulted in reduced neuronal loss and improved functional recovery post-injury. This suggests its potential utility in treating stroke or similar conditions .

- Inhibition of nNOS : A comparative analysis demonstrated that cis-4-Methylpyrrolidin-3-ol hydrochloride exhibited greater selectivity for nNOS over other nitric oxide synthase isoforms, indicating its promise as a therapeutic agent for conditions involving nitric oxide dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.